molecular formula C14H9KO3S B6523570 potassium phenanthrene-3-sulfonate CAS No. 22172-79-8

potassium phenanthrene-3-sulfonate

Cat. No. B6523570
CAS RN: 22172-79-8
M. Wt: 296.38 g/mol
InChI Key: SUINDDWAZFAEFB-UHFFFAOYSA-M
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Description

Potassium phenanthrene-3-sulfonate is a chemical compound with the molecular formula C14H9KO3S . It is also known by other names such as KKS, KSS, POTASSIUM DIPHENYLSULFONE SULFONATE, and 3-PHENYLSULFONYLBENZENESULFONIC ACID .


Synthesis Analysis

The synthesis of phenanthrene sulfonates involves the sulfonation of phenanthrene . The optimization of the synthesis of phenanthrene-2- and -3-sulfonyl chlorides has been reported .


Molecular Structure Analysis

The molecular structure of potassium phenanthrene-3-sulfonate involves a phenanthrene core with a sulfonate group attached . The introduction of charge into phenanthrene solids by doping has been reported .


Chemical Reactions Analysis

Phenanthrene undergoes various reactions such as nitration, sulphonation, bromination, ozonolysis, reduction, and oxidation . Phenanthrene reacts with concentrated sulphuric acid at 120°C to give a mixture of 2-phenanthrenesulphonic acid and 3-phenanthrenesulphonic .

Mechanism of Action

While the specific mechanism of action for potassium phenanthrene-3-sulfonate is not explicitly mentioned, potassium-binding agents are known to play a vital role in the maintenance of normal cell functions . They are involved in cellular metabolism, glycogen and protein synthesis, and maintenance of the electrical action potential across cell membranes .

Future Directions

The solubilization capabilities of rhamnolipids biosurfactant and synthetic surfactant mixtures for the application of a mixed surfactant in surfactant-enhanced remediation have been investigated . The mixed rhamnolipids and synthetic surfactants showed synergistic behavior and enhanced the solubilization capabilities of the mixture, which would extend the rhamnolipids application .

properties

IUPAC Name

potassium;phenanthrene-3-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3S.K/c15-18(16,17)12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12;/h1-9H,(H,15,16,17);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUINDDWAZFAEFB-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)S(=O)(=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9KO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium phenanthrene-3-sulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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